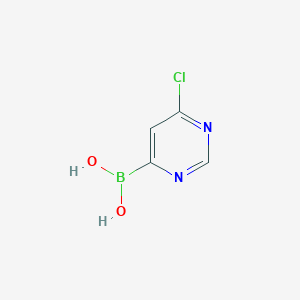
4-Propyl-1,4-diazepan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Propyl-1,4-diazepan-5-one is a chemical compound with the molecular formula C8H16N2O. It belongs to the class of 1,4-diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propyl-1,4-diazepan-5-one can be achieved through several methods. One common approach involves the reaction of 1,4-diazepane with propyl bromide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 1,4-diazepane and propyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: The mixture is heated under reflux for several hours, leading to the formation of this compound.
Another method involves the use of a one-pot synthesis approach, where the target molecule is synthesized from the respective 2,6-diaryl-piperidin-4-ones catalyzed by NaHSO4.Al2O3 heterogeneous catalyst under microwave irradiation in solvent-free conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of microwave irradiation and heterogeneous catalysts can enhance the efficiency and yield of the production process, making it suitable for industrial applications .
化学反应分析
Types of Reactions
4-Propyl-1,4-diazepan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The nitrogen atoms in the diazepane ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted diazepane derivatives depending on the electrophile used.
科学研究应用
4-Propyl-1,4-diazepan-5-one has several scientific research applications:
作用机制
The mechanism of action of 4-Propyl-1,4-diazepan-5-one involves its interaction with specific enzymes and molecular targets. The compound is believed to inhibit the activity of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE), leading to various biochemical effects . The inhibition of these enzymes can result in increased levels of neurotransmitters, which may have therapeutic implications.
相似化合物的比较
Similar Compounds
1,4-Diazepan-5-one: A parent compound with similar structural features but lacking the propyl group.
4-Methyl-1,4-diazepan-5-one: A derivative with a methyl group instead of a propyl group.
2,7-Diphenyl-1,4-diazepan-5-one: A compound with phenyl groups at positions 2 and 7.
Uniqueness
4-Propyl-1,4-diazepan-5-one is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potential as a therapeutic agent and its utility in various chemical reactions.
属性
CAS 编号 |
1220038-63-0 |
|---|---|
分子式 |
C8H16N2O |
分子量 |
156.23 g/mol |
IUPAC 名称 |
4-propyl-1,4-diazepan-5-one |
InChI |
InChI=1S/C8H16N2O/c1-2-6-10-7-5-9-4-3-8(10)11/h9H,2-7H2,1H3 |
InChI 键 |
ZMFGEZSSULOPIW-UHFFFAOYSA-N |
规范 SMILES |
CCCN1CCNCCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



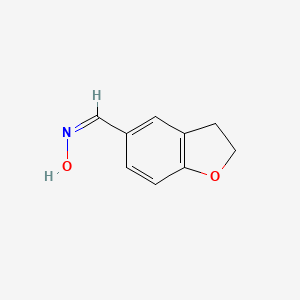
![2,3-Dihydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyridine](/img/structure/B11920183.png)
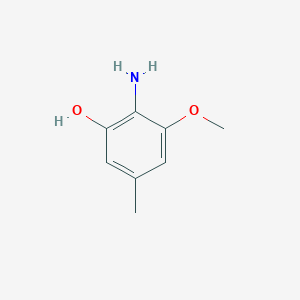

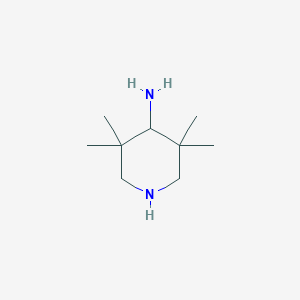


![2h-Furo[2,3-f]isoindole](/img/structure/B11920219.png)
![2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine](/img/structure/B11920222.png)
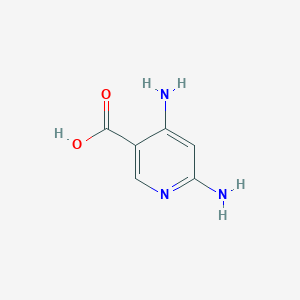
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B11920236.png)
![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)acetonitrile](/img/structure/B11920238.png)
